molecular formula C22H21N3O6S B3645339 3-[(4-ethoxyphenyl)sulfamoyl]-4-methyl-N-(3-nitrophenyl)benzamide

3-[(4-ethoxyphenyl)sulfamoyl]-4-methyl-N-(3-nitrophenyl)benzamide

Cat. No.: B3645339
M. Wt: 455.5 g/mol
InChI Key: STGKLZKMOJOOKZ-UHFFFAOYSA-N
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Description

3-[(4-ethoxyphenyl)sulfamoyl]-4-methyl-N-(3-nitrophenyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with ethoxyphenyl, sulfamoyl, methyl, and nitrophenyl groups, contributing to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-ethoxyphenyl)sulfamoyl]-4-methyl-N-(3-nitrophenyl)benzamide typically involves multi-step organic reactions. One common approach is the sulfonation of 4-ethoxyaniline followed by coupling with 4-methylbenzoic acid derivatives. The nitro group is introduced through nitration reactions under controlled conditions to ensure selective substitution.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation and nitration processes, utilizing advanced reactors and purification systems to achieve high yields and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(4-ethoxyphenyl)sulfamoyl]-4-methyl-N-(3-nitrophenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.

    Substitution: Halogenating agents or nitrating mixtures can be employed for selective substitution.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3-[(4-ethoxyphenyl)sulfamoyl]-4-methyl-N-(3-nitrophenyl)benzamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-ethoxyphenyl)sulfamoyl]-4-methyl-N-(3-nitrophenyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The pathways involved can include modulation of signal transduction or interference with metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid
  • 4-methyl-N-(3-nitrophenyl)benzamide

Uniqueness

3-[(4-ethoxyphenyl)sulfamoyl]-4-methyl-N-(3-nitrophenyl)benzamide stands out due to its combined functional groups, which confer unique reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in research and industry.

Properties

IUPAC Name

3-[(4-ethoxyphenyl)sulfamoyl]-4-methyl-N-(3-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O6S/c1-3-31-20-11-9-17(10-12-20)24-32(29,30)21-13-16(8-7-15(21)2)22(26)23-18-5-4-6-19(14-18)25(27)28/h4-14,24H,3H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STGKLZKMOJOOKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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